4-Amino-2,6-diethylbenzonitrile
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Overview
Description
4-Amino-2,6-diethylbenzonitrile is an organic compound with the chemical formula C11H14N2. It appears as a colorless to yellowish crystal that is solid at room temperature and pressure. This compound is primarily used in organic synthesis, particularly in the formation of hydrazides, which are intermediates in the production of biologically active compounds such as pharmaceuticals .
Preparation Methods
The preparation of 4-Amino-2,6-diethylbenzonitrile can be achieved through a hydrazide formation reaction. Initially, 2,6-diethylphenone is reacted with hydrazine to form the hydrazide. Subsequently, the hydrazide is reacted with sodium cyanide to yield this compound . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively straightforward reaction conditions.
Chemical Reactions Analysis
4-Amino-2,6-diethylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitrile oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, often with halogenating agents or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-2,6-diethylbenzonitrile has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: This compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-2,6-diethylbenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
4-Amino-2,6-diethylbenzonitrile can be compared with other similar compounds such as:
4-Amino-2,6-dimethylbenzonitrile: This compound has similar chemical properties but differs in the alkyl substituents on the benzene ring.
4-Amino-2,6-diisopropylbenzonitrile: This compound has bulkier alkyl groups, which can affect its reactivity and solubility.
4-Amino-2,6-diethylbenzamide: This compound has an amide group instead of a nitrile group, leading to different chemical behavior and applications.
This compound is unique due to its specific alkyl substituents, which influence its reactivity and the types of reactions it can undergo. This uniqueness makes it valuable in various fields of research and industry.
Properties
IUPAC Name |
4-amino-2,6-diethylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-8-5-10(13)6-9(4-2)11(8)7-12/h5-6H,3-4,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBZCJQSHLJQPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1C#N)CC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648646 |
Source
|
Record name | 4-Amino-2,6-diethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-27-7 |
Source
|
Record name | 4-Amino-2,6-diethylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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